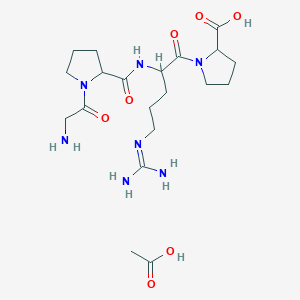

H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H

Beschreibung

Contextualization within Peptide Science

Peptides, short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological functions. researchgate.net They can act as hormones, neurotransmitters, and signaling molecules, demonstrating a remarkable diversity of roles despite their relatively simple structure compared to larger proteins. researchgate.net The field of peptide science investigates the structure, function, and synthesis of these molecules, often with the aim of developing new therapeutic agents or research tools.

The Gly-Pro-Arg-Pro tetrapeptide serves as a classic example of a synthetic peptide designed to mimic a natural protein interaction. Specifically, it is an analogue of the N-terminus of the alpha-chain of fibrin (B1330869), a protein essential for blood clot formation. nih.gov Its synthesis and study have provided valuable insights into the molecular mechanisms of fibrin polymerization, a critical step in hemostasis. The specificity of its interaction has made it an invaluable tool for dissecting the complex series of events that lead to the formation of a stable blood clot.

Solid-phase peptide synthesis (SPPS) is a common method for producing peptides like Gly-Pro-Arg-Pro in a laboratory setting. This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. This method allows for the precise control of the amino acid sequence and facilitates the purification of the final product.

Significance of Short Peptides in Biological Systems

Short peptides, typically defined as those containing fewer than 50 amino acids, are of immense interest in biological research due to their high specificity and potency in interacting with their biological targets. researchgate.net Unlike larger protein molecules, their small size can allow for easier synthesis and modification, making them attractive candidates for drug development and as probes for studying cellular processes.

The significance of the Gly-Pro-Arg-Pro tetrapeptide lies in its ability to competitively inhibit a key protein-protein interaction in the coagulation cascade. nih.gov The formation of a blood clot is a tightly regulated process involving numerous enzymes and protein factors. The final step of this cascade is the conversion of soluble fibrinogen into insoluble fibrin monomers, which then polymerize to form a mesh-like structure that stabilizes the clot. researchgate.net

The Gly-Pro-Arg-Pro peptide functions by binding to specific sites on the fibrinogen molecule, known as the "D-domains". nih.govnih.gov This binding action physically obstructs the sites that are necessary for the fibrin monomers to link together, thereby inhibiting the polymerization process. nih.gov This inhibitory effect has been extensively studied to better understand the forces and structures that govern fibrin clot formation.

Furthermore, research has shown that Gly-Pro-Arg-Pro can also inhibit the activity of Factor XIIIa, a transglutaminase that cross-links fibrin strands to strengthen the clot. nih.gov The peptide acts as a reversible, noncompetitive inhibitor of this enzyme's activity on fibrinogen. nih.gov This dual action of inhibiting both polymerization and cross-linking highlights the peptide's significant role as a modulator of the final stages of blood coagulation.

The study of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH.CH3CO2H and similar short peptides provides a powerful avenue for understanding complex biological systems at a molecular level. Their ability to selectively target and modulate specific interactions offers researchers a precise tool to investigate and ultimately intervene in physiological and pathological processes.

Detailed Research Findings on Gly-Pro-Arg-Pro

Extensive research has been conducted to quantify the interactions of the Gly-Pro-Arg-Pro tetrapeptide with various components of the coagulation cascade. The following tables summarize some of the key findings from these studies.

Table 1: Binding Affinity of Gly-Pro-Arg-Pro

This table details the binding constants of the tetrapeptide with key proteins involved in blood coagulation. A lower dissociation constant (Kd) or a higher association constant (K) indicates a stronger binding affinity.

| Interacting Molecule | Binding Parameter | Value | Reference |

| Fibrinopeptide A | Binding Constant (K) | ca. 10(4) per mol | nih.gov |

| Fibrinogen | Dissociation Constant (Kd) | 25 µM | researchgate.net |

Table 2: Inhibitory Effects of Gly-Pro-Arg-Pro

This table presents the concentrations at which the tetrapeptide has been observed to exert its inhibitory effects on fibrin clot formation.

| Process | Parameter | Concentration | Fibrin Type | Reference |

| Clot Liquefaction | Effective Concentration | > 1 mM | α-fibrin | researcher.life |

| Clot Liquefaction | Effective Concentration | > 15 mM | αβ-fibrin | researcher.life |

Table 3: Enzyme Inhibition by Gly-Pro-Arg-Pro

This table describes the nature of the inhibition of Factor XIIIa by the tetrapeptide. While the mode of inhibition has been identified, a specific inhibition constant (Ki) was not found in the reviewed literature.

| Enzyme | Inhibition Type | Specific Inhibition Constant (Ki) | Reference |

| Factor XIIIa | Reversible, Noncompetitive | Not available in search results | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C20H35N7O7 |

|---|---|

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

acetic acid;1-[2-[[1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C18H31N7O5.C2H4O2/c19-10-14(26)24-8-2-5-12(24)15(27)23-11(4-1-7-22-18(20)21)16(28)25-9-3-6-13(25)17(29)30;1-2(3)4/h11-13H,1-10,19H2,(H,23,27)(H,29,30)(H4,20,21,22);1H3,(H,3,4) |

InChI-Schlüssel |

ZYTSTPIIKNCGRE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for H Gly Dl Pro Dl Arg Dl Pro Oh.ch3co2h and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of peptide production, allowing for the stepwise assembly of amino acids on an insoluble resin support. wikipedia.org This method simplifies purification by allowing excess reagents and by-products to be washed away by simple filtration. gyrosproteintechnologies.combachem.com For a complex sequence like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, SPPS offers a controlled and efficient pathway, provided that key parameters are carefully optimized. bachem.com

Strategic Selection of Resins and Protecting Groups

The success of SPPS is critically dependent on the choice of a solid support and an orthogonal protecting group strategy. peptide.com The resin must be physically stable, inert to the reaction conditions, and allow for efficient attachment of the first amino acid. wikipedia.org The protecting groups for the α-amino group and reactive side chains must be stable during coupling but selectively removable under specific conditions. peptide.compeptide.com

Two primary orthogonal protection schemes are widely used: Boc/Bzl and Fmoc/tBu. peptide.com

Boc/Bzl Strategy: This approach uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection. peptide.com

Fmoc/tBu Strategy: This is the more common method today, utilizing the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. peptide.comnih.gov This orthogonal system is advantageous for complex syntheses. peptide.com

The arginine side chain's guanidinium (B1211019) group requires robust protection to prevent side reactions. nih.gov Several protecting groups have been developed, each with distinct cleavage characteristics.

| Protecting Group | Abbreviation | Cleavage Conditions | Notes |

| Tosyl | Tos | Strong acids (e.g., HF) | Used in Boc chemistry; can cause tryptophan modification. nih.govpeptide.com |

| Nitro | NO2 | HF, SnCl2, or hydrogeolysis | Used in Boc chemistry; can lead to ornithine side products. peptide.com Prevents δ-lactam formation during Arg incorporation. nih.govresearchgate.net |

| 2,2,5,7,8-Pentamethylchroman-6-sulfonyl | Pmc | Trifluoroacetic acid (TFA) | Used in Fmoc chemistry; cleavage can be slow and the scavenger is prone to reattaching to other residues. thermofisher.com |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Trifluoroacetic acid (TFA) | Recommended for Fmoc chemistry; cleavage is typically faster and more efficient than with Pmc. thermofisher.com |

Optimization of Coupling Reagents and Conditions

Peptide bond formation is a condensation reaction that is thermodynamically unfavorable and requires a coupling reagent to activate the C-terminal carboxylic acid of the incoming amino acid. creative-peptides.com The choice of reagent is critical for achieving high coupling efficiency, minimizing side reactions, and preventing racemization, especially in sterically hindered couplings which can be common with proline residues. gyrosproteintechnologies.comcreative-peptides.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

| Coupling Reagent | Abbreviation | Class | Advantages | Considerations |

| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Highly effective and one of the first reagents used. creative-peptides.com | Produces insoluble dicyclohexylurea (DCU) byproduct. |

| O-Benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate | HBTU | Aminium/Uronium Salt | High coupling efficiency, stable intermediates, effective for long peptides. creative-peptides.com | |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | Effective for hindered couplings. | |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Phosphonium Salt | Can be used to overcome difficult sequences. sigmaaldrich.com | |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly reactive, suitable for fast synthesis and sterically hindered amino acids. gyrosproteintechnologies.comsigmaaldrich.com |

For difficult sequences, such as those prone to aggregation or containing hindered amino acids like proline, several strategies can be employed:

Double Coupling: Repeating the coupling step to ensure the reaction goes to completion. gyrosproteintechnologies.com

Higher Temperatures: Increasing the reaction temperature can improve coupling efficiency.

Chaotropic Salts: Adding salts like LiCl can disrupt aggregation. researchgate.net

Solvent Choice: Using solvent mixtures like DCM/DMF/NMP can improve resin swelling and reaction kinetics. sigmaaldrich.comresearchgate.net

Stereochemical Considerations for DL-Proline and DL-Arginine in SPPS

The incorporation of racemic (DL) amino acids like DL-Proline and DL-Arginine presents a unique synthetic challenge. Standard SPPS is designed for stereochemically pure L-amino acids. When a DL-amino acid mixture is used for coupling, two diastereomeric peptides will be formed at that position. For the target peptide, H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, this results in a complex mixture of stereoisomers.

Proline's Influence: Proline's unique cyclic structure restricts the peptide backbone's conformation, which can influence reaction kinetics. nih.govnih.gov The rigidity of the polyproline structure can create steric hindrance. nih.gov While racemization of the activated proline residue during coupling is generally low due to its secondary amine nature, the use of a DL-mixture intentionally introduces stereochemical diversity.

Arginine's Racemization: The C-terminal residue of a peptide fragment is susceptible to racemization when activated for coupling. peptide.com While this is less of a concern in stepwise SPPS for internal residues, ensuring the stereochemical integrity of the incoming amino acid is crucial. Using a DL-arginine derivative will lead to the formation of two diastereomers at that position in the growing peptide chain.

Analysis of Diastereomers: The resulting mixture of diastereomeric peptides will have identical masses, making them challenging to distinguish by mass spectrometry alone. nih.gov However, they typically exhibit different retention times in reversed-phase high-performance liquid chromatography (RP-HPLC), allowing for their separation and analysis. nih.gov

Synthesizing a specific stereoisomer from this mixture would require either starting with stereochemically pure D- or L-amino acids or employing chiral chromatography to separate the final diastereomers. If the goal is the diastereomeric mixture itself, then using DL-amino acid building blocks is the direct approach.

Advanced Cleavage and Deprotection Strategies

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. sigmaaldrich.com This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com During this process, reactive cationic species are generated from the protecting groups, which can modify sensitive amino acid residues like tryptophan or tyrosine. sigmaaldrich.com To prevent these side reactions, nucleophilic scavengers are added to the cleavage cocktail.

The composition of the cleavage cocktail must be tailored to the peptide sequence and the protecting groups used.

| Cleavage Cocktail | Composition | Application |

| TFA / H2O / TIS (95:2.5:2.5) | Trifluoroacetic acid, Water, Triisopropylsilane | A general-purpose, low-odor cocktail suitable for many sequences, especially when stable protecting groups like Pbf for Arginine are used. sigmaaldrich.com |

| Reagent K | TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5) | A "universal" cocktail for complex peptides containing multiple sensitive residues or less labile protecting groups like Pmc. sigmaaldrich.com |

| TFA / EDT / m-cresol (B1676322) / Thioanisole / TMSBr | Trifluoroacetic acid, Ethanedithiol, m-cresol, Thioanisole, Trimethylsilyl bromide | An effective method for peptides with multiple Arg(Mtr) residues, as it cleanly and rapidly removes the Mtr group while suppressing side reactions. sigmaaldrich.com |

For arginine, the choice of protecting group significantly impacts the deprotection time. The Pbf group is recommended as it is typically removed within 2-4 hours with standard TFA cocktails. thermofisher.com In contrast, older groups like Mtr can require deprotection times of up to 12 hours or more, increasing the risk of side reactions. thermofisher.compeptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant in research settings, solution-phase peptide synthesis (SPPS) remains valuable, particularly for large-scale production. wikipedia.org In this classical approach, protected amino acids or peptide fragments are coupled in a homogenous solution, and the product is isolated and purified after each step. springernature.comnih.gov

Fragment Condensation Techniques

For longer peptides, a convergent strategy known as fragment condensation is often employed. peptide.com This involves synthesizing smaller, protected peptide fragments (like di- or tripeptides) and then coupling them together in solution or on a solid support. researchgate.netresearchgate.net This approach can be more efficient than a linear, stepwise synthesis.

However, fragment condensation is associated with two major challenges:

Insolubility: Protected peptide fragments are often poorly soluble in common organic solvents, hindering the coupling reaction. researchgate.net

Racemization: The C-terminal amino acid of the acylating fragment is highly susceptible to racemization upon activation for the coupling reaction. peptide.com Glycine (B1666218) and proline are exceptions and can be used as C-terminal residues to avoid racemization. peptide.com

To overcome these issues, strategies such as the use of pseudoproline dipeptides have been developed. Pseudoprolines are formed from serine or threonine residues and introduce a "kink" into the peptide backbone, similar to proline. luxembourg-bio.com This disrupts aggregation, enhances solubility, and can suppress racemization during fragment coupling. sigmaaldrich.comresearchgate.netnih.gov For the synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, a potential fragment condensation strategy could involve coupling the dipeptides H-Gly-DL-Pro-OH and H-DL-Arg-DL-Pro-OH. However, the activation of the C-terminal proline in the first fragment would be resistant to racemization, while the activation of the C-terminal proline in a potential H-DL-Arg-DL-Pro-OH fragment would also be safe from epimerization.

Chemoselective Ligation Methods

Chemoselective ligation techniques are powerful tools for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. researchgate.netnih.govethz.chnih.gov These methods offer significant advantages over traditional solid-phase peptide synthesis (SPPS) for long sequences, including improved solubility of intermediates and the ability to incorporate modifications at specific sites. researchgate.netnih.gov

One of the most prominent chemoselective ligation methods is Native Chemical Ligation (NCL) . ethz.chnih.gov NCL involves the reaction of a peptide segment with a C-terminal thioester and another segment with an N-terminal cysteine residue. ethz.chnih.gov The initial transthioesterification is followed by a spontaneous intramolecular S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. ethz.ch While the canonical NCL requires a cysteine at the ligation junction, variations of this technique have been developed to expand its applicability to other amino acid residues.

For the synthesis of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH and its analogues, chemoselective ligation could be employed to couple dipeptide fragments. For instance, a Gly-DL-Pro thioester could be ligated to a DL-Arg-DL-Pro fragment. The presence of proline at the ligation site can be challenging due to steric hindrance; however, advances in ligation chemistry, such as the use of more reactive thioester surrogates or specialized coupling reagents, can overcome this limitation.

Other non-cysteine-based chemoselective ligation methods include the formation of oxime, hydrazone, or thiazolidine (B150603) linkages. nih.gov These methods create non-native bonds within the peptide backbone but are highly efficient and orthogonal to other functional groups present in the peptide.

| Ligation Method | Key Reactants | Resulting Linkage | Applicability to Target Peptide |

| Native Chemical Ligation (NCL) | Peptide-thioester + Peptide-N-terminal Cysteine | Native Amide Bond | Applicable with modifications for non-cysteine ligation sites. |

| Oxime Ligation | Peptide-aldehyde/ketone + Peptide-aminooxy | Oxime Bond | Can be used to create analogues with non-amide linkages. |

| Hydrazone Ligation | Peptide-aldehyde/ketone + Peptide-hydrazide | Hydrazone Bond | Suitable for creating specifically modified peptide analogues. |

| Thiazolidine Ligation | Peptide-aldehyde + Peptide-N-terminal 1,2-aminothiol | Thiazolidine Ring | Offers a stable, non-native linkage for specialized analogues. |

Synthesis of Gly-Pro-Arg-Pro Analogues

The synthesis of analogues of the parent peptide allows for the exploration of structure-activity relationships and the optimization of its biological properties.

The introduction of D-amino acids into peptides is a well-established strategy to enhance their stability against proteolytic degradation. lifetein.comnih.gov Since proteases are chiral enzymes, they often exhibit a high degree of stereoselectivity for L-amino acid substrates. Peptides containing D-amino acids are therefore less readily recognized and cleaved. lifetein.com The parent peptide, with its DL-Pro and DL-Arg residues, already incorporates this principle.

Further modifications can include the substitution of the existing amino acids with other proteinogenic or non-proteinogenic counterparts. For example, substituting DL-Arginine with DL-Lysine would alter the charge distribution and hydrogen bonding potential of the peptide. A study on D-Phe-Pro-D-Arg-derived direct thrombin inhibitors demonstrated that substitutions at the P1' position with various L- and D-isomers of natural and unnatural amino acids significantly impacted their inhibitory activity. researchgate.net The most potent inhibitors in that study contained small hydrophobic or polar amino acids at this position. researchgate.net

Cyclization is a powerful strategy to constrain the conformation of a peptide, which can lead to increased receptor binding affinity, enhanced stability, and improved bioavailability. bachem.comnih.gov The synthesis of cyclic peptides can be achieved through several methods, including head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail cyclization. bachem.com

For a Gly-Pro-Arg-Pro analogue, head-to-tail cyclization would involve forming a peptide bond between the N-terminal glycine and the C-terminal proline. This is typically performed under high dilution to favor intramolecular cyclization over intermolecular polymerization. bachem.com

The presence of alternating D- and L-amino acids can facilitate the formation of specific secondary structures, such as flat ring-shaped conformations, which can promote self-assembly into higher-order structures like nanotubes. researchgate.netresearchgate.net The synthesis of cyclic peptides with alternating stereochemistry often leads to highly constrained and proteolytically stable structures. youtube.com

| Cyclization Strategy | Description | Potential for GPRP Analogues |

| Head-to-Tail | Formation of a peptide bond between the N- and C-termini. | Direct cyclization to form a cyclic tetrapeptide. |

| Side-Chain-to-Side-Chain | Linking the side chains of two amino acids within the sequence. | Requires incorporation of amino acids with reactive side chains (e.g., Lys and Asp). |

| Click Chemistry | 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. | Incorporation of azido- and alkyne-containing amino acids allows for stable triazole linkage. bachem.com |

The incorporation of non-proteinogenic amino acids (NPAAs) offers a vast chemical space for modifying the properties of peptides. nih.govasm.org NPAAs can introduce novel side chains, alter the peptide backbone, and provide resistance to enzymatic degradation. nih.govbohrium.com

For analogues of H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, NPAAs could be used to:

Introduce conformational constraints: Replacing a standard amino acid with a cyclic or sterically hindered NPAA can lock the peptide into a specific conformation.

Enhance metabolic stability: NPAAs that are not recognized by proteases can be incorporated to prevent cleavage at specific sites. nih.gov

Modify physicochemical properties: The introduction of NPAAs with different polarities, charges, or sizes can modulate the solubility, lipophilicity, and membrane permeability of the peptide.

The synthesis of peptides containing NPAAs typically follows standard solid-phase or solution-phase methodologies, with the NPAA being incorporated as a protected building block. asm.org

Advanced Analytical Verification of Synthetic Products

The rigorous characterization of synthetic peptides is crucial to ensure their identity, purity, and quality. This is particularly important for peptides containing D-amino acids, as the synthesis can result in a mixture of diastereomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis and purification of synthetic peptides. nih.gov In RP-HPLC, the separation is based on the differential partitioning of the peptide and its impurities between a nonpolar stationary phase and a polar mobile phase.

For a peptide like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, which is a mixture of diastereomers, standard RP-HPLC may be able to separate these isomers due to subtle differences in their secondary structure and interactions with the stationary phase. nih.gov However, for more complex mixtures or for baseline separation of all stereoisomers, chiral HPLC is often necessary.

Chiral HPLC can be performed in two main ways:

Direct Separation: Using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers or diastereomers. chiraltech.commdpi.com

Indirect Separation: Derivatizing the peptide with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard achiral stationary phase. researchgate.netmdpi.com

The purity of the peptide is typically determined by integrating the peak area of the desired product and expressing it as a percentage of the total peak area in the chromatogram. Mass spectrometry is often coupled with HPLC (LC-MS) to confirm the identity of the peaks. mdpi.com

| Analytical Technique | Principle | Application to H-Gly-DL-Pro-DL-Arg-DL-Pro-OH |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Purity assessment and purification. May separate some diastereomers. |

| Chiral HPLC (Direct) | Enantioselective interaction with a chiral stationary phase. | Baseline separation and quantification of all stereoisomers. |

| Chiral HPLC (Indirect) | Derivatization with a chiral reagent to form separable diastereomers. | Quantification of enantiomeric/diastereomeric excess. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Confirmation of molecular weight and identification of impurities. |

Mass Spectrometry (MS/MS, ESI/MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of synthetic peptides, providing confirmation of molecular weight and primary structure. biotage.com For peptides like H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, "soft" ionization techniques such as Electrospray Ionization (ESI) are employed, as they are gentle enough to ionize intact peptides without causing significant fragmentation. biotage.com ESI-MS analysis is considered essential for all synthetically prepared peptides to ensure their identity and purity. uab.edu

In a typical ESI-MS experiment, the peptide is ionized, often resulting in multiply-charged ions (e.g., [M+H]⁺, [M+2H]²⁺). biotage.comuab.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a spectrum. wikipedia.org The molecular weight of the peptide can be calculated from the m/z values of the observed ions. For H-Gly-DL-Pro-DL-Arg-DL-Pro-OH (empirical formula C₁₈H₃₁N₇O₅), the theoretical monoisotopic mass is 425.2438 Da. sigmaaldrich.com ESI-MS analysis would be expected to show a prominent ion peak corresponding to this mass (e.g., at m/z 426.2511 for the [M+H]⁺ ion). The detection of a mass consistent with the theoretical molecular weight serves as the initial confirmation of a successful synthesis. researchgate.net

To confirm the amino acid sequence, tandem mass spectrometry (MS/MS or MS²) is utilized. wikipedia.orgnih.gov In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of the peptide) is selected in the first stage of mass analysis (MS1). wikipedia.org This selected ion is then subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. creative-proteomics.com The resulting fragment ions are then analyzed in the second stage (MS2). wikipedia.org

Fragmentation predominantly occurs at the peptide bonds, leading to the formation of specific ion series, most commonly b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. uab.eduyoutube.com This fragmentation pattern provides definitive proof of the peptide's primary structure. youtube.com

Table 1: Theoretical MS/MS Fragmentation Data for H-Gly-DL-Pro-DL-Arg-DL-Pro-OH ([M+H]⁺ Precursor Ion) This table presents the theoretical m/z values for the primary b- and y-ions expected from the fragmentation of the Gly-Pro-Arg-Pro peptide. This data is used to confirm the amino acid sequence.

| Residue | # | b-ions | y-ions |

| Gly | 1 | 58.04 | 426.25 |

| Pro | 2 | 155.09 | 369.21 |

| Arg | 3 | 311.20 | 272.16 |

| Pro | 4 | 408.25 | 116.06 |

Amino Acid Analysis for Compositional Validation

Amino Acid Analysis (AAA) is a fundamental biochemical technique used to determine the absolute quantity and relative ratio of amino acids within a peptide. nih.gov This method serves as a crucial validation step, complementing mass spectrometry by confirming that the correct amino acid components are present in the expected stoichiometry. nih.gov

The standard procedure for AAA involves the complete hydrolysis of the peptide into its constituent amino acids. nih.gov This is typically achieved by treating the peptide sample with 6 M hydrochloric acid (HCl) at an elevated temperature (e.g., 110°C) for a period of 18 to 24 hours. nih.gov This process cleaves all the peptide bonds, releasing the individual amino acids.

Following hydrolysis, the resulting mixture of free amino acids is analyzed. Modern methods often utilize liquid chromatography-mass spectrometry (LC-MS) for the separation and quantification of the non-derivatized amino acids. nih.gov The amount of each amino acid is measured and compared to known standards.

For H-Gly-DL-Pro-DL-Arg-DL-Pro-OH, AAA would be expected to yield Glycine, Proline, and Arginine. Since the peptide contains two Proline residues for every one Glycine and one Arginine, the expected molar ratio would be 1:2:1 (Gly:Pro:Arg). The experimental results from AAA are compared against these theoretical values to validate the amino acid composition of the synthesized peptide. nih.gov A close correlation between the experimental and theoretical ratios confirms the correct composition.

Table 2: Representative Amino Acid Analysis Data for H-Gly-DL-Pro-DL-Arg-DL-Pro-OH This table illustrates the expected outcome of an amino acid analysis, comparing the theoretical molar ratios of the constituent amino acids to representative experimental findings for compositional validation.

| Amino Acid | Theoretical Molar Ratio | Experimental Molar Ratio |

| Glycine | 1.0 | 1.01 |

| Proline | 2.0 | 1.98 |

| Arginine | 1.0 | 0.99 |

| Alanine (B10760859) | 0.0 | ND |

| Leucine | 0.0 | ND |

| Valine | 0.0 | ND |

| ND: Not Detected |

High Resolution Structural and Conformational Investigations of the Gly Pro Arg Pro Tetrapeptide

Experimental Biophysical Techniques for Conformation Determination

The three-dimensional structure of a peptide is critical to its function. A variety of sophisticated biophysical methods are employed to determine the conformation of peptides like Gly-Pro-Arg-Pro, from its secondary structure elements to its higher-order assemblies.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. mdpi.com The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing distinct spectral signatures for different secondary structures such as α-helices, β-sheets, turns, and random coils. mdpi.com For peptides containing proline and glycine (B1666218), such as GPRP, CD is particularly useful for detecting polyproline II (PPII) helices and β-turns. cas.cz

While specific CD spectra for the isolated Gly-Pro-Arg-Pro tetrapeptide are not extensively detailed in publicly available literature, studies on related host-guest peptides containing Gly-Pro-Arg (GPR) triplets provide valuable insights. For example, CD thermal transition profiles have been used to assess the stability of collagen-like triple helices incorporating GPR sequences. These experiments monitor the CD signal at a specific wavelength (e.g., 225 nm) as a function of temperature. The resulting melting curve indicates the temperature at which the peptide unfolds, providing data on its conformational stability. researchgate.net Such studies have demonstrated that the Gly-Pro-Arg sequence can confer significant stability to a triple-helix conformation, comparable to the well-known stabilizing Gly-Pro-Hyp sequence found in collagen. nih.gov This suggests that the GPR motif within the GPRP tetrapeptide has a propensity to adopt stable, ordered structures.

Table 1: Characteristic CD Spectral Features for Peptide Secondary Structures

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Polyproline II (PPII) | ~220-228 | ~205 |

| Random Coil/Unordered | Below 200 | ~195 |

Note: Peak positions are approximate and can vary based on the specific peptide sequence and solvent conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of peptides in solution at atomic resolution. By analyzing parameters such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can calculate inter-proton distances and dihedral angles to build a detailed model of the peptide's conformational ensemble. frontiersin.org

For the Gly-Pro-Arg-Pro tetrapeptide, NMR studies have been instrumental in characterizing its interactions with biological partners. Seminal research has shown that Gly-Pro-Arg-Pro binds to fibrinopeptide A, a small peptide released during the conversion of fibrinogen to fibrin (B1330869). nih.gov These NMR studies were able to determine a binding constant (K) of approximately 10⁴ per mole for this interaction, confirming a specific and significant association. nih.gov This application of NMR highlights its power not just in defining the structure of the peptide itself, but also in mapping its interaction surfaces and quantifying the thermodynamics of binding, which are crucial aspects of its biological function.

X-ray Diffraction and Scattering (SAXS, LXD) for Higher-Order Structural Insights

X-ray diffraction is the gold standard for obtaining high-resolution three-dimensional structural information of molecules in a crystalline state. mdpi.com When a peptide can be co-crystallized with a binding partner, this technique can reveal the precise atomic interactions that govern their association.

A landmark study successfully determined the crystal structure of a 30-kDa C-terminal fragment of the human fibrinogen γ chain in a complex with the Gly-Pro-Arg-Pro peptide. nih.govresearchgate.net This work provided a definitive view of the "a" polymerization pocket of fibrinogen, a critical site for blood clot formation. The peptide, which mimics the N-terminus of the fibrin α chain, was observed bound within this pocket. nih.gov The analysis revealed that the binding is primarily mediated by electrostatic interactions. A key finding was that the conformational change in the fibrinogen fragment upon binding the GPRP peptide is subtle, with only localized movements of a few amino acid side chains to accommodate the peptide. nih.gov

The data collection and refinement statistics from this crystallographic study underscore the high resolution of the obtained structure.

Table 2: Sample Data Collection and Refinement Statistics for Fibrinogen-GPRP Complex

| Parameter | Value |

| Resolution (Å) | 10.0–2.0 |

| Space group | P2₁ |

| R-value (%) | 18.6 |

| Free R-value (%) | 28.2 |

| RMSD Bond Lengths (Å) | 0.010 |

| **RMSD Bond Angles (°) ** | 1.903 |

Data adapted from a study on the crystal structure of a fibrinogen γ chain fragment complexed with GPRP. researchgate.net

Conformational Dynamics and States in Various Environments

The conformation of a peptide is not static; it is a dynamic equilibrium of states that can be significantly influenced by its environment. Factors such as the solvent composition and interactions with other biomolecules can shift this equilibrium, leading to functionally important structural changes.

Influence of Solvent on Peptide Conformations

The solvent environment plays a critical role in dictating peptide conformation by modulating intra- and intermolecular interactions, particularly hydrogen bonds. aps.org Different solvents can stabilize or destabilize specific secondary structures. For instance, in aqueous solutions, the polar nature of water competes for hydrogen bond donors and acceptors on the peptide backbone, which can favor more extended or disordered conformations. figshare.com Conversely, less polar solvents or those that are less effective at hydration, such as methanol (B129727) or ethanol, may promote the formation of intramolecular hydrogen bonds, leading to more compact, helical structures. nih.govrsc.org

Molecular dynamics simulations and experimental studies on various peptides have shown that:

Aqueous urea tends to decrease helical propensity as it disrupts local intra-peptide hydrogen bonds. nih.gov

Methanol can decrease the population of polyproline II (PPII) structures due to its lower ability to hydrate (B1144303) the peptide backbone compared to water. nih.gov

Ethanol has been shown to enhance the stability of α-helical peptides by reducing peptide-peptide interactions that can lead to aggregation. ucl.ac.uk

While direct studies on GPRP in a wide range of solvents are limited, these principles suggest that the conformational ensemble of Gly-Pro-Arg-Pro would be highly sensitive to its solvent environment. In aqueous solution, it likely exists as a flexible ensemble of conformations, while in less polar or membrane-mimicking environments, it might adopt more ordered structures.

Peptide Conformational Changes Upon Biomolecular Interactions

The biological activity of Gly-Pro-Arg-Pro is intrinsically linked to its ability to interact with other molecules, and these interactions are often accompanied by conformational changes in both the peptide and its binding partner.

Furthermore, the binding of GPRP to fibrin(ogen) has functional consequences beyond simple polymerization inhibition. It has been shown to modify glutamine residues in the α- and γ-chains of fibrinogen, thereby inhibiting their cross-linking by the transglutaminase Factor XIIIa. nih.gov This indicates that the binding of GPRP induces or stabilizes a conformation in fibrinogen that makes these glutamine residues less accessible or reactive to the enzyme. This modulation of a subsequent enzymatic reaction is a clear example of how a biomolecular interaction involving GPRP leads to significant functional and likely conformational consequences.

Theoretical and Computational Studies of the Gly Pro Arg Pro Tetrapeptide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as a computational microscope to explore the conformational preferences and dynamic behavior of peptides like Gly-Pro-Arg-Pro. These methods provide insights at an atomic level that are often inaccessible through experimental techniques alone.

Theoretical Conformational Analysis and Molecular Mechanics

Theoretical conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of a peptide. For the Gly-Pro-Arg-Pro tetrapeptide, the conformational landscape is largely dictated by the rotational freedom around the peptide backbone dihedral angles (φ, ψ, ω) and the side chains of the constituent amino acids.

A systematic search of the conformational space, by rotating key dihedral angles, allows for the generation of a potential energy surface. The minima on this surface correspond to stable conformers. For Gly-Pro-Arg-Pro, key interactions stabilizing these conformers would include:

Hydrogen Bonds: Intramolecular hydrogen bonds, particularly those forming β-turns or γ-turns, are critical in defining peptide secondary structure.

Van der Waals Interactions: These forces dictate the packing of the proline rings and other nonpolar parts of the molecule.

Studies on related host-guest peptides have shown that the Gly-Pro-Arg triplet is as conformationally stabilizing as the canonical Gly-Pro-Hyp triplet found in collagen, highlighting its intrinsic structural propensity. nih.gov

Table 1: Key Dihedral Angles and Interactions in GPRP Conformational Analysis This is an illustrative table representing typical parameters examined in a molecular mechanics study.

| Parameter | Description | Expected Influence on GPRP Structure |

|---|---|---|

| φ (phi) | Rotation around the N-Cα bond | Highly restricted for both Pro residues (~-65°) |

| ψ (psi) | Rotation around the Cα-C' bond | Variable, but influences turn formation |

| ω (omega) | Rotation around the peptide bond (C'-N) | Can be trans (~180°) or cis (~0°), especially for X-Pro bonds |

| χ (chi) | Side chain dihedral angles | Determines the orientation of the Arg guanidinium (B1211019) group |

| Hydrogen Bonds | Electrostatic attraction between H and N, O, or F | Potential for β-turns involving Gly¹ and Pro⁴ |

| Salt Bridge | Interaction between Arg side chain and C-terminus | Can lead to more compact, cyclic-like conformations |

Classical Molecular Dynamics (MD) Simulations

A typical MD simulation of Gly-Pro-Arg-Pro would involve:

System Setup: The peptide is placed in a periodic box of water molecules, and ions are added.

Energy Minimization: The initial system's energy is minimized to remove unfavorable atomic clashes.

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated at the target pressure (e.g., 1 atm) while allowing the solvent to relax around the peptide.

Production Run: A long simulation (nanoseconds to microseconds) is performed, from which the trajectory is saved for analysis.

Analysis of the MD trajectory can yield critical information, such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Radius of Gyration (Rg) to measure compactness, and analysis of hydrogen bond lifetimes. researchgate.net Given its biological role as a fibrin-mimetic, MD simulations are particularly useful for studying its interaction with the polymerization pocket of fibrinogen, revealing the specific atomic contacts and conformational changes that occur upon binding. plos.orgnih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

For processes involving changes in electronic structure, such as bond formation/breaking or charge transfer during binding, a purely classical MM force field is insufficient. Hybrid QM/MM methods address this by treating a small, chemically active region of the system with accurate but computationally expensive quantum mechanics, while the larger environment is treated with efficient molecular mechanics. researchgate.netmdpi.comkit.edu

In the context of Gly-Pro-Arg-Pro interacting with its biological target, a QM/MM study could be designed as follows:

QM Region: This would typically include the arginine side chain, whose charge distribution might be polarized by the receptor's active site, and key backbone atoms involved in the binding interaction.

MM Region: This would encompass the rest of the tetrapeptide, the surrounding protein receptor, and the solvent.

This approach allows for a highly accurate calculation of the interaction energies, electronic polarization, and potential energy barriers for binding or unbinding events. nih.gov While no specific QM/MM studies on Gly-Pro-Arg-Pro have been published, this methodology represents the state-of-the-art for investigating the detailed energetic and electronic features of peptide-protein recognition. nih.gov

In Silico Peptide Design and Ligand Binding Prediction

The known inhibitory activity of Gly-Pro-Arg-Pro makes it an excellent starting point, or "lead compound," for the computational design of more potent or specific therapeutic agents.

De Novo Peptide Design Methodologies

De novo (from the beginning) peptide design aims to create new peptide sequences with enhanced properties, such as higher binding affinity or improved stability. Starting with the Gly-Pro-Arg-Pro scaffold, computational strategies can be employed to predict beneficial modifications. A common workflow includes: rsc.orgnih.govnih.gov

Scaffold Selection: The GPRP backbone conformation when bound to its target is used as a template.

In Silico Mutagenesis: Each amino acid position is systematically mutated to other natural or non-natural amino acids.

Screening and Scoring: The binding affinity of each new analog is predicted using molecular docking and free energy calculation methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area). mdpi.commdpi.com This allows for the rapid screening of thousands of potential sequences.

Refinement: The most promising candidates from the screening are subjected to more rigorous analysis, such as longer MD simulations, to confirm the stability of the predicted binding mode.

One successful strategy has been to use the GPRP motif as a targeting module. In one study, GPRP was conjugated to a set of designed polypeptides, which dramatically increased its binding affinity for the D-dimer protein (a fibrin (B1330869) degradation product) by four orders of magnitude, demonstrating how the core recognition sequence can be leveraged to create a highly potent binder. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. nih.gov For a set of Gly-Pro-Arg-Pro analogs, a QSAR model could predict their fibrinogen inhibitory activity.

The process involves several key steps: mdpi.comresearchgate.net

Dataset Assembly: A collection of GPRP analogs is synthesized, and their biological activity (e.g., IC₅₀ for fibrinogen binding inhibition) is experimentally measured.

Descriptor Calculation: The structure of each peptide is converted into a set of numerical values known as molecular descriptors. For peptides, these can include physicochemical properties of the amino acids (e.g., hydrophobicity, volume, electronic properties) or 3D descriptors derived from their modeled conformation (e.g., molecular shape indices). nih.gov

Model Generation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using statistical cross-validation and by predicting the activity of a set of compounds not used in the model's creation.

A successful QSAR model can elucidate which properties are most important for activity—for instance, it might reveal that a bulky, hydrophobic residue at position 4 enhances binding—and can be used to predict the activity of virtual, not-yet-synthesized GPRP analogs, thereby guiding the design of more effective inhibitors. acs.org

Table 2: Illustrative QSAR Data for GPRP Analogs This is a hypothetical table demonstrating the principles of a QSAR study for fibrinogen inhibition.

| Peptide Analog (Gly-Pro-Arg-X) | Descriptor 1 (Hydrophobicity of X) | Descriptor 2 (Volume of X) | Measured Activity (IC₅₀, µM) | Predicted Activity (IC₅₀, µM) |

|---|---|---|---|---|

| GPRP (Pro) | -1.60 | 124.2 | 50 | 52 |

| GPRA (Ala) | 1.80 | 91.5 | 150 | 145 |

| GPRF (Phe) | 2.80 | 203.4 | 25 | 28 |

| GPRW (Trp) | -0.90 | 242.5 | 15 | 18 |

| GPRG (Gly) | -0.40 | 66.4 | 200 | 195 |

Computational Prediction of Interaction Interfaces

Theoretical and computational studies play a pivotal role in elucidating the molecular interactions between the tetrapeptide H-Gly-DL-Pro-DL-Arg-DL-Pro-OH and its biological targets. While specific computational studies on the mixed DL-stereoisomer are not extensively available in the literature, a wealth of information can be derived from computational models based on the well-studied L-isomer, Gly-Pro-Arg-Pro (GPRP). These computational approaches aim to predict and analyze the binding interfaces, corroborating and expanding upon experimentally determined structures.

The primary interaction of the GPRP tetrapeptide is with the C-terminal region of the fibrinogen γ chain, specifically within a region known as the "a" polymerization pocket. pnas.orgnih.gov This interaction is critical as GPRP mimics the N-terminus of the α chain of fibrin, thereby inhibiting fibrin polymerization. pnas.orgresearchgate.net Computational predictions of this interaction interface are largely informed by the crystal structure of a 30-kDa C-terminal fragment of the fibrin(ogen) γ chain complexed with GPRP. pnas.orgresearchgate.net

The binding of GPRP to this pocket is predominantly mediated by electrostatic interactions. pnas.orgresearchgate.net Computational models would predict that the positively charged guanidinium group of the arginine residue in the tetrapeptide forms significant ionic bonds with negatively charged residues within the binding pocket. The conformational change in the fibrinogen γ chain upon peptide binding is subtle, suggesting a lock-and-key mechanism that can be effectively modeled by computational docking simulations. pnas.orgresearchgate.net

Detailed analysis of the interaction interface, informed by experimental data and reproducible by computational methods, reveals several key residues on the fibrinogen γ chain that are critical for binding the GPRP peptide. These residues and their predicted interactions are summarized below.

Key Interacting Residues in the Fibrinogen γ Chain "a" Polymerization Pocket

| Residue | Role in Interaction |

| Gln329 | Shifts position upon peptide binding to accommodate the arginine side chain of GPRP. pnas.org |

| Asp330 | Involved in stabilizing the complex with the peptide. pnas.org |

| His340 | Contributes to the network of interactions that stabilize the bound peptide. pnas.org |

| Asp364 | Forms a strong ionic interaction with the charged N-terminus of the GPRP peptide. researchgate.net This residue is crucial, and its mutation is known to result in defective polymerization. pnas.org |

| Arg375 | Participates in stabilizing interactions within the polymerization pocket. pnas.org Its mutation to glycine (B1666218) also leads to defective polymerization. pnas.org |

| Tyr363 | Moves to accommodate the arginine side chain of GPRP. researchgate.net |

| Lys338 | Interacts with the C-terminus of the GPRP peptide upon binding. researchgate.net |

| Glu323 | Forms a salt link with Lys338 in the uncomplexed state, which is altered upon GPRP binding. researchgate.net |

This table is generated based on crystallographic data which informs computational predictions.

Furthermore, computational predictions can be validated against experimental data from dysfibrinogenemias, where mutations in the residues of the polymerization pocket lead to defective fibrin formation. pnas.org For instance, known clinical mutations such as Gln329Arg, Asp330Tyr/Val, Asp364His, and Arg375Gly all map to the predicted interaction interface, confirming their critical role in binding. pnas.org

Mechanistic and Biophysical Interaction Studies of the Gly Pro Arg Pro Tetrapeptide

Interactions with Fibrinogen and Fibrin (B1330869) Systems

GPRP's primary biological significance lies in its potent ability to interfere with the conversion of soluble fibrinogen into an insoluble fibrin clot. It achieves this by directly engaging with specific sites on fibrinogen, thereby inhibiting the polymerization process and modulating the activity of associated enzymes.

Detailed Characterization of Peptide Binding Sites on Fibrin(ogen)

The inhibitory action of GPRP stems from its high-affinity binding to specific polymerization pockets within the fibrinogen molecule. Fibrin polymerization is initiated when thrombin cleaves fibrinopeptides A and B from the central E-domain of fibrinogen, exposing new N-terminal sequences known as 'knobs'. The primary knob, designated 'A', has the sequence Gly-Pro-Arg. This 'A' knob binds to a constitutively available pocket, or 'hole', termed 'a', located in the C-terminal region of the γ-chains within the distal D-domains of another fibrin(ogen) molecule.

GPRP acts as a competitive mimic of the 'A' knob. researcher.life It binds directly to the 'a' polymerization pocket in the D-domain, physically occluding the site and preventing the natural 'A:a' knob-hole interaction that is the cornerstone of fibrin assembly.

Further studies using nuclear magnetic resonance (NMR) have revealed that GPRP also binds to fibrinopeptide A. pnas.orgnih.govnih.gov This interaction was measured to have a binding constant (K) of approximately 10⁴ M⁻¹, a value comparable to the affinity of GPRP for fibrinogen itself. pnas.org This suggests that GPRP may interact with multiple sites within the broader fibrinogen system.

| Binding Site Location | Domain/Fragment | Interacting GPRP Moiety | Binding Constant (K) | Methodology |

|---|---|---|---|---|

| Polymerization Pocket 'a' | Fibrinogen D-Domain (γ-chain) | Mimics 'A' knob (Gly-Pro-Arg) | Not explicitly quantified | Inference from inhibition studies |

| Fibrinopeptide A | Fibrinopeptide A | Entire GPRP peptide | ~1 x 10⁴ M⁻¹ | Nuclear Magnetic Resonance (NMR) |

Molecular Mechanisms of Fibrin Polymerization Inhibition

The transformation of fibrinogen into a stable fibrin gel is a stepwise process involving the formation of half-staggered, double-stranded protofibrils that subsequently aggregate laterally. The primary driving force for this assembly is the non-covalent, high-affinity binding between the 'A' knobs of one fibrin monomer's E-domain and the 'a' holes of the D-domains of two adjacent monomers.

The mechanism is a classic example of competitive inhibition, where the synthetic peptide competes with the natural ligand (the 'A' knob) for its binding site (the 'a' hole), thereby arresting the polymerization cascade at its initial and most critical step.

Modulatory Effects on Coagulation Cascade Components (e.g., Tissue Plasminogen Activator, Factor XIIIa)

Beyond steric hindrance of polymerization, GPRP modulates the function of key enzymes in the coagulation and fibrinolytic systems that interact with fibrin.

Factor XIIIa (FXIIIa): This transglutaminase is responsible for stabilizing the fibrin clot by introducing covalent ε-(γ-glutamyl)lysyl cross-links between the γ-chains and α-chains of adjacent fibrin monomers. Research has shown that GPRP inhibits this FXIIIa-catalyzed cross-linking process. nih.gov The mechanism is not by direct inhibition of the enzyme itself, but by binding to the D-domain of fibrinogen, which induces a conformational change that modifies the glutamine residues in the α and γ chains. nih.gov These modified glutamine residues are no longer suitable substrates for FXIIIa. GPRP acts as a reversible, noncompetitive inhibitor of this reaction without affecting the binding of FXIIIa to fibrin. nih.gov

Tissue Plasminogen Activator (t-PA): Fibrin is not only the product of coagulation but also a critical cofactor for fibrinolysis, specifically for the t-PA-mediated conversion of plasminogen to plasmin. GPRP has been found to cause a concentration-dependent inhibition of t-PA activity when fibrin or fibrinogen are used as promoters. nih.gov The GPRP binding site on fibrin(ogen) appears to be at or near an initial binding site for t-PA. By occupying this site, GPRP prevents the efficient binding of t-PA to its fibrin cofactor, thereby downregulating the activation of plasminogen and subsequent fibrinolysis. nih.gov Experiments have demonstrated that GPRP can specifically elute t-PA that is bound to a fibrin-Sepharose column, confirming that the peptide competes for the t-PA binding site. nih.gov

Biophysical Characterization of Peptide-Fibrin(ogen) Interactions (e.g., Surface Plasmon Resonance)

While direct kinetic analysis of GPRP binding to fibrinogen using Surface Plasmon Resonance (SPR) is not extensively detailed in the available literature, SPR has been employed as a powerful tool to investigate the knob-hole interactions that GPRP inhibits. For instance, SPR has been used to measure the binding between soluble fibrin fragments containing exposed 'A' knobs and fibrinogen immobilized on a sensor surface. researchgate.net

In such studies, the injection of GPRP alongside the fibrin fragments results in a significant reduction in binding, serving as a specific inhibitor that confirms the interaction is indeed mediated by the 'A:a' binding system. These experiments have allowed for the determination of dissociation constants (Kd) for knob-hole interactions, which are in the micromolar range. researchgate.net Although this provides an indirect characterization, the NMR-derived binding constant of approximately 10⁴ M⁻¹ (equivalent to a Kd of 100 µM) offers a direct biophysical measure of the GPRP-fibrinopeptide A interaction. pnas.org

| Interacting Molecules | Parameter | Value | Methodology |

|---|---|---|---|

| desA-NDSK Fragment : Fibrinogen | Kd | 5.8 +/- 1.1 µM | Surface Plasmon Resonance (SPR) |

| desAB-NDSK Fragment : Fibrinogen | Kd | 3.7 +/- 0.7 µM | Surface Plasmon Resonance (SPR) |

| GPRP : Fibrinopeptide A | K | ~1 x 10⁴ M⁻¹ | Nuclear Magnetic Resonance (NMR) |

Peptide-Membrane Interactions

Thermodynamics and Kinetics of Peptide Binding to Model Membranes (ITC, Fluorescence)

The interaction of peptides with lipid bilayers can be comprehensively characterized using biophysical techniques like Isothermal Titration Calorimetry (ITC) and fluorescence spectroscopy. These methods provide quantitative data on the energetic and kinetic aspects of binding.

Fluorescence Spectroscopy: This technique offers a versatile approach to study both the binding affinity and the kinetics of peptide-membrane interactions. nih.gov The intrinsic fluorescence of tryptophan or tyrosine residues, or the use of extrinsic fluorescent labels, can be monitored. Changes in fluorescence intensity, emission wavelength (blue shift upon entering a hydrophobic environment), or polarization upon addition of liposomes can be used to calculate binding constants. nih.gov Fluorescence quenching experiments, using quenchers incorporated into the lipid bilayer at different depths, can reveal the peptide's depth of insertion into the membrane. Kinetic measurements can be performed using stopped-flow fluorescence to track rapid binding and conformational changes on the millisecond timescale. nih.gov

While these techniques are powerful, the application of ITC and fluorescence spectroscopy to study the interaction of GPRP with model membranes has not been documented in peer-reviewed literature, indicating its interaction with lipid bilayers is not a recognized component of its function as a fibrin polymerization inhibitor.

Characterization of Peptide-Induced Membrane Perturbations (e.g., Thinning, Pore Formation)

The interaction of peptides with lipid bilayers can lead to significant structural perturbations, including membrane thinning and the formation of pores. While direct studies on GPRP-induced membrane perturbations are not extensively detailed in the available literature, the behavior of other peptides, particularly those containing proline and glycine (B1666218) residues, provides a framework for understanding its potential mechanisms.

Peptides can induce membrane disruption through several models, such as the barrel-stave or toroidal pore models. In the barrel-stave model, peptides aggregate and insert into the membrane to form a pore lined by their hydrophobic regions. In the toroidal pore model, the peptides induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water core lined by both peptides and lipid head groups. A third mechanism is the "carpet model," where peptides accumulate on the membrane surface and, upon reaching a critical concentration, disrupt the membrane in a detergent-like manner. nih.gov

The presence of proline or glycine can introduce kinks or flexibility into a peptide's helical structure, which in turn affects its ability to form pores. nih.gov Specifically, such kinks have been shown to stabilize toroidal pore structures while disrupting the tightly packed arrangement required for barrel-stave pores. nih.gov Furthermore, the transition of peptides from a surface-bound state to a pore-forming, inserted state is often a cooperative process. This transition can be driven by a mechanism involving peptide-induced membrane thinning, where the energetic cost of pore formation is reduced as the membrane thins. mybiosource.com For antimicrobial peptides, this transition often shows a sigmoidal dependence on peptide concentration, highlighting the cooperativity of the interaction. mybiosource.com

Analysis of Peptide Orientation and Conformational Changes in Membrane Environments (OCD)

The function of membrane-active peptides is intrinsically linked to their secondary structure and orientation within the lipid bilayer. Oriented Circular Dichroism (OCD) is a powerful technique for quantitatively characterizing these properties. Studies on various amphiphilic peptides reveal that their interaction with membranes is often concentration-dependent. researchgate.net

At low peptide-to-lipid ratios, many peptides adopt a surface-aligned orientation (S-state), where their helical axis is parallel to the membrane plane. As the peptide concentration increases, they can undergo a distinct realignment to a tilted, membrane-inserted orientation (T-state). researchgate.net This transition is thought to be a critical step for functions like pore formation. OCD can precisely monitor this realignment by measuring the distinct spectral line shapes corresponding to the S- and T-states. researchgate.net

The amino acid composition significantly influences a peptide's conformation in a membrane. While glycine is often considered a "helix-breaker" in globular proteins, it can be readily accommodated into a hydrophobic α-helix within a membrane environment. nih.gov Conversely, proline residues are known to distort the conformation of transmembrane helices. nih.gov For the Gly-Pro-Arg-Pro tetrapeptide, its conformational behavior in a membrane would be a complex interplay between the helix-accommodating nature of glycine in lipids and the structure-disrupting influence of its two proline residues. Techniques like OCD and solid-state NMR are essential for resolving the specific structural and orientational states this peptide adopts upon membrane association. researchgate.net

Elucidation of Driving Forces in Peptide-Membrane Association (e.g., Electrostatic, Hydrophobic Interactions)

The association of peptides with lipid membranes is governed by a combination of fundamental non-covalent forces, primarily electrostatic and hydrophobic interactions. For cationic peptides like Gly-Pro-Arg-Pro, which contains a positively charged arginine residue, the initial interaction with a cell membrane is often driven by electrostatic attraction. nih.gov This attraction is particularly strong with membranes that have a net negative charge due to the presence of anionic phospholipids (B1166683) like phosphatidylserine.

Evidence for the importance of electrostatic interactions in the function of GPRP comes from studies of its interaction with fibrinogen. The association between GPRP and a C-terminal fragment of the fibrinogen gamma chain is mediated primarily by electrostatic forces. uniprot.org Furthermore, the inhibitory effect of the tetrapeptide on fibrin polymerization is enhanced by increases in ionic strength, further suggesting the critical role of electrostatic interactions in its biological activity. researchgate.net Therefore, a two-step model is likely for GPRP's membrane association: an initial, rapid electrostatic attraction mediated by the arginine residue, followed by hydrophobic interactions that stabilize the peptide's association with the membrane core.

Advanced Imaging and Spectroscopic Techniques for Membrane Studies (AFM, TEM, Solid-state NMR)

A suite of advanced biophysical techniques is employed to investigate the intricate details of peptide-membrane interactions at various resolutions.

Atomic Force Microscopy (AFM): This imaging technique provides topographical information about the membrane surface at the nanometer scale. It can be used to visualize peptide-induced changes in membrane morphology, such as the formation of pores, domains, or other defects, without the need for labeling.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging compared to AFM and can reveal more detailed information about the internal structure of membranes and peptide-lipid complexes. It is particularly useful for visualizing the cross-sectional structure of peptide-induced pores or channels.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR is a uniquely powerful tool for obtaining atomic-resolution information on the conformation, orientation, and dynamics of peptides bound to lipid bilayers that mimic natural cell membranes. researchgate.net By using isotopically labeled peptides (e.g., with ¹⁵N or ¹³C), researchers can determine the precise tilt angle of the peptide relative to the membrane normal and identify the specific amino acid residues that are in contact with the lipid core versus the aqueous environment. researchgate.net

Fluorescence Spectroscopy: Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence correlation spectroscopy can provide dynamic information about peptide binding, aggregation, and translocation across membranes in real-time.

These methods, often used in a complementary fashion, provide a comprehensive picture of how peptides like Gly-Pro-Arg-Pro interact with and modify the structure and properties of biological membranes.

Interactions with Other Biological Macromolecules

The biological effects of the Gly-Pro-Arg-Pro tetrapeptide are also mediated through its specific interactions with various proteins. These interactions are central to its role in processes such as blood coagulation.

Quantification of Protein-Peptide Binding Affinities (e.g., ANXA4, Thrombin, Serum Albumin)

Quantifying the binding affinity between GPRP and its protein targets is essential for understanding its potency and mechanism of action. While no specific binding data for GPRP and Annexin A4 (ANXA4) were found in the reviewed literature, affinities for other key proteins have been characterized.

The tetrapeptide is known to interact with components of the fibrinolysis cascade. Nuclear magnetic resonance studies have shown that Gly-Pro-Arg-Pro binds to Fibrinopeptide A with a notable binding constant (K) of approximately 10⁴ M⁻¹. researchgate.net This interaction is thought to be a key part of its ability to inhibit fibrinogen aggregation. researchgate.net

| Protein Target | Peptide | Binding Constant | Technique | Reference |

|---|---|---|---|---|

| Fibrinopeptide A | Gly-Pro-Arg-Pro | K ≈ 10,000 M⁻¹ | NMR | researchgate.net |

| α-Thrombin | Arg-Pro-Pro-Gly-Phe (analogue) | Ki = 1.75 ± 0.03 mM | Enzyme Kinetics | |

| Human Serum Albumin | Gly-Pro-Arg-Pro derivatives | Qualitative Binding Confirmed | N/A | |

| Annexin A4 (ANXA4) | Gly-Pro-Arg-Pro | Data Not Available | N/A |

Structural Basis of Specific Ligand-Receptor Interactions

Understanding the three-dimensional structure of peptide-protein complexes provides a precise blueprint for their interaction. The structural basis for the binding of Gly-Pro-Arg-Pro to a key component of the fibrinogen molecule has been elucidated through X-ray crystallography.

The crystal structure of a 30-kDa C-terminal fragment of the fibrinogen gamma chain in complex with GPRP reveals the specific polymerization pocket where the peptide binds. uniprot.org This interaction mimics the binding of the natural N-terminus of the fibrin alpha chain, which is exposed after cleavage by thrombin. uniprot.org The study found that the conformational change in the protein upon peptide binding is subtle. The association is primarily driven by electrostatic interactions, particularly a strong ionic interaction involving the positively charged N-terminus of the peptide and the arginine side chain. uniprot.org

Similarly, structural studies of the related peptide Arg-Pro-Pro-Gly-Phe (RPPGF) bound to thrombin show that the peptide binds to the enzyme's active site. It forms a parallel beta-strand with residues Ser214-Gly216 of thrombin and interacts with key residues of the catalytic triad (B1167595) (His57, Asp189, and Ser195). This structural arrangement explains its competitive inhibition of thrombin's enzymatic activity. These structural insights are fundamental to understanding how GPRP and related peptides exert their inhibitory effects on the blood coagulation cascade.

Enzymatic Degradation and Stability Kinetics of the Gly Pro Arg Pro Tetrapeptide

In Vitro Enzymatic Stability Assessment

The stability of a peptide in a biological environment is largely dictated by its susceptibility to enzymatic degradation by peptidases. The unique sequence of GPRP, containing two proline residues, confers specific properties regarding its enzymatic stability.

The Gly-Pro-Arg-Pro sequence possesses structural features that provide considerable resistance to common peptidases. A key element of this stability is the Arginine-Proline (Arg-Pro) peptide bond. Many serine proteases, such as trypsin, which typically cleave peptide chains at the carboxyl side of basic amino acid residues like arginine and lysine, are inhibited when the subsequent residue in the P1' position is proline. nih.gov This rule makes the Arg-Pro linkage in GPRP resistant to trypsin-like enzymatic cleavage.

Furthermore, studies have shown that related synthetic peptides, such as Gly-Pro-Arg-Pro-amide, can limit the plasmic digestion of fibrinogen, suggesting the peptide itself has a degree of stability against plasmin, a key enzyme in the fibrinolytic system. colab.ws However, the peptide is not entirely immune to enzymatic breakdown. Specialized enzymes known as post-proline cleaving enzymes (PPCEs), which include prolyl endopeptidases and dipeptidyl peptidases, are capable of recognizing and cleaving peptide bonds involving proline residues. researchgate.netnih.gov Therefore, while resistant to many general proteases, GPRP is a potential substrate for this specific class of enzymes.

The potential sites of enzymatic hydrolysis in the Gly-Pro-Arg-Pro tetrapeptide are dictated by the specificity of the enzymes present. Given the resistance of the Arg-Pro bond to common endopeptidases, the primary enzymatic attack points are likely the other peptide bonds, particularly those involving proline. nih.gov

Post-proline cleaving enzymes (PPCEs) represent a major pathway for degradation. These enzymes can act as endopeptidases, cleaving internal peptide bonds. nih.gov For GPRP, this would primarily involve the cleavage of the peptide bond C-terminal to the proline residues. Some PPCEs have also been shown to cleave after other residues, including Arginine and Glycine (B1666218), which could represent secondary cleavage sites. acs.org Another class of enzymes, dipeptidyl peptidases, can cleave dipeptides from the N-terminus of a polypeptide chain, which could target the Gly-Pro bond.

| Potential Scissile Bond | Position | Potential Enzyme Class | Notes |

|---|---|---|---|

| Gly-Pro | 1-2 | Dipeptidyl Peptidases | Cleavage would release the dipeptide Gly-Pro. |

| Pro-Arg | 2-3 | Post-Proline Cleaving Enzymes (PPCEs) | A likely site for prolyl endopeptidases. |

| Arg-Pro | 3-4 | Trypsin-like Serine Proteases | Generally resistant due to the P1' proline residue. nih.gov |

| Pro-OH (C-terminus) | 4 | Carboxypeptidases | Possible cleavage by prolyl carboxypeptidases. |

Based on the potential hydrolysis sites, several degradation pathways can be postulated for Gly-Pro-Arg-Pro.

One significant non-enzymatic chemical degradation pathway for peptides with an N-terminal glycine followed by a proline is the formation of a diketopiperazine. sigmaaldrich.com This process involves a nucleophilic attack of the N-terminal nitrogen on the amide carbonyl between the second and third amino acid residues, leading to the cleavage and cyclization of the first two amino acids. For GPRP, this would result in the formation of Gly-Pro-diketopiperazine and the dipeptide Arg-Pro.

Enzymatic degradation would yield different metabolites. Cleavage by a prolyl endopeptidase at the Pro-Arg bond would produce the dipeptides Gly-Pro and Arg-Pro. Alternatively, cleavage after the Arg residue by other specific peptidases could yield the tripeptide Gly-Pro-Arg and a single Proline amino acid. The existence of N-degron pathways that specifically target proteins and peptides with N-terminal glycine residues represents another potential route for degradation and cellular clearance. nih.gov

| Proposed Pathway | Mechanism | Predicted Primary Metabolites |

|---|---|---|

| Diketopiperazine Formation | Chemical (Intramolecular Cyclization) | Gly-Pro-diketopiperazine; H-Arg-Pro-OH |

| Endopeptidase Cleavage (PPCE) | Enzymatic Hydrolysis (at Pro-Arg bond) | H-Gly-Pro-OH; H-Arg-Pro-OH |

| N-terminal Degradation | Enzymatic (Dipeptidyl Peptidase) | H-Gly-Pro-OH; H-Arg-Pro-OH |

| C-terminal Degradation | Enzymatic (Carboxypeptidase) | H-Gly-Pro-Arg-OH; Proline |

Factors Influencing Physical and Chemical Stability

Beyond enzymatic degradation, the stability of the Gly-Pro-Arg-Pro tetrapeptide is governed by its intrinsic physical and chemical properties and its interaction with the surrounding environment.

Peptide aggregation is a critical factor in the stability of peptide solutions. For GPRP, the propensity to aggregate is influenced by a balance of forces. The proline residues introduce kinks in the peptide backbone, which can disrupt the formation of ordered β-sheet structures that are common in peptide aggregates. wikipedia.org Conversely, the presence of hydrophobic proline residues can contribute to intermolecular associations.

The positively charged guanidinium (B1211019) group of the arginine residue plays a significant role. wikipedia.org At physiological pH, this charge leads to electrostatic repulsion between peptide molecules, which can suppress aggregation, particularly at low concentrations. However, studies on peptides incorporating multiple Gly-Pro-Arg triplets have indicated that charge repulsion can also be destabilizing. researchgate.netnih.gov At higher concentrations, these charge interactions, combined with hydrophobic forces, can become more complex, potentially leading to aggregation. The kinetics of aggregation would thus be highly dependent on peptide concentration, with a potential critical concentration above which aggregation rates increase significantly.

Environmental factors are key determinants of peptide stability, influencing both its conformation and its susceptibility to degradation.

pH: The pH of the solution directly affects the ionization state of the peptide's terminal groups (N-terminal amine and C-terminal carboxyl) and the arginine side chain. At neutral pH, the peptide carries a net positive charge due to the protonated arginine and N-terminus. Changes in pH alter the net charge, which in turn affects solubility, electrostatic interactions, and conformational stability. researchgate.net Extreme pH values (highly acidic or alkaline) can accelerate the chemical hydrolysis of peptide bonds, leading to non-enzymatic degradation. ncert.nic.in Furthermore, the activity of degrading enzymes is highly pH-dependent, with most having an optimal pH range for activity. researchgate.net

Ionic Strength: The ionic strength of the medium modulates electrostatic interactions. The presence of salts in the solution can shield the positive charge of the arginine residue. This screening effect can reduce intermolecular repulsion, which may influence aggregation kinetics. researchgate.net Increased ionic strength has also been shown to stabilize certain peptide conformations. For instance, the refolding kinetics of a peptide containing the Gly-Pro-Arg sequence were found to be significantly accelerated in the presence of 2 M NaCl, indicating that ionic strength can be a key factor in promoting a stable structure. researchgate.netresearchgate.net

Temperature: Temperature has a profound effect on peptide stability. Increased temperature provides the kinetic energy to overcome activation barriers for both chemical degradation reactions (e.g., hydrolysis, deamidation) and conformational changes. rsc.org Thermal denaturation can expose hydrophobic regions of the peptide, potentially leading to irreversible aggregation. Studies involving circular dichroism have been used to create thermal transition profiles for peptides containing Gly-Pro-Arg triplets, demonstrating that their structure is sensitive to temperature changes. researchgate.netresearchgate.net Therefore, maintaining low temperatures is a common strategy to enhance the long-term stability of peptide solutions. sigmaaldrich.com